3-Bromostyrene
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromostyrene and its derivatives involves several key methods, including the palladium-catalyzed Suzuki cross-coupling reactions. These methods allow for the efficient and selective introduction of bromine atoms into the styrene framework, providing access to a wide range of bromostyrene derivatives for further functionalization and application in organic synthesis and material science (Jadhav et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-Bromostyrene has been elucidated through advanced techniques such as gas-phase electron diffraction and ab initio calculations. These studies reveal that 3-Bromostyrene exhibits a non-planar molecular structure, with the vinyl group rotated away from the bromine atom. This conformational feature plays a crucial role in determining the chemical reactivity and physical properties of the compound (Shen et al., 2001).
Chemical Reactions and Properties
3-Bromostyrene participates in a variety of chemical reactions, leveraging its bromine functionality for further transformations. Notably, it undergoes radical addition-ring closure processes, enabling the synthesis of donor-acceptor cyclopropanes through cyclopropanation reactions. These reactions underscore the versatility of 3-Bromostyrene as a building block in organic synthesis, providing pathways to complex molecular architectures with significant potential in material science and pharmaceuticals (Nishikata et al., 2015).
Scientific Research Applications
1. Flame Retardancy and Thermal Stability
3-Bromostyrene has been utilized as a partial replacement for styrene in crosslinking polyester resins. Research shows that incorporating bromostyrene enhances the flame retardation properties of the polymer, which increases linearly with the bromine content. Under certain conditions, this leads to the creation of self-extinguishing polyesters (Prins, Marom, & Levy, 1976).
2. Molecular Structure Analysis
Studies involving gas-phase electron diffraction and ab initio molecular orbital calculations have explored the molecular structures of bromostyrene derivatives. These studies provide valuable insights into the non-planar models of these molecules and their conformations, crucial for understanding their chemical behavior and potential applications (Shen, Kuhns, Hagen, & Richardson, 2001).
3. Polymer Chemistry
Research in polymer chemistry has analyzed the NMR spectra of poly(3-bromostyrene), revealing its atactic nature and comparing it to meta-substituted polystyrenes. Such studies are significant for understanding the stereochemistry of polymers and their potential applications in various industries (Trumbo & Harwood, 1994).
4. Aggregation Induced Emission
Bromostyrene derivatives have been shown to exhibit strong aggregation-induced emission (AIE) properties. This is particularly notable in pyrenoimidazoles, where bromostyrene is used in the synthesis process. AIE properties are significant in developing materials for optoelectronic applications (Jadhav, Dhokale, Mobin, & Misra, 2015).
5. Surface and Interfacial Studies
Bromostyrene has been investigated for its effect on the surface and interfacial properties of polymers. Studies have explored its role in the enrichment and structure of polymer blends, contributing to the development of materials with specific surface characteristics (Genzer & Composto, 1998; Affrossman et al., 1996).
Safety And Hazards
Future Directions
As a versatile compound, 3-Bromostyrene has potential for further exploration in various fields of scientific research and industry. Its use as a precursor for preparing substituted alkenes and acetylenes, and in the total synthesis of natural compounds and antibiotics, suggests potential future directions .
properties
IUPAC Name |
1-bromo-3-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJQPCJDKBKSLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25584-47-8 | |
Record name | Benzene, 1-bromo-3-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25584-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60174332 | |
Record name | 3-Bromostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromostyrene | |
CAS RN |
2039-86-3 | |
Record name | 3-Bromostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2039-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMOSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XE3SF241Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.